(S)-tert-butyl 1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-ylcarbamate
Description
(S)-tert-Butyl 1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-ylcarbamate is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a phenyl-substituted propan-2-yl backbone, and a 1,3-dioxoisoindolin-2-yl moiety. The stereochemistry at the propan-2-yl position (S-configuration) is critical for modulating biological activity or enantioselective reactivity in synthetic pathways.
Properties
Molecular Formula |
C22H24N2O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-(1,3-dioxoisoindol-2-yl)-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C22H24N2O4/c1-22(2,3)28-21(27)23-16(13-15-9-5-4-6-10-15)14-24-19(25)17-11-7-8-12-18(17)20(24)26/h4-12,16H,13-14H2,1-3H3,(H,23,27)/t16-/m0/s1 |
InChI Key |
ZBCKKSQEEBLGDU-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CN2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-ylcarbamate typically involves a multi-step process One common method starts with the preparation of the dioxoisoindolinyl intermediate This intermediate is synthesized by reacting phthalic anhydride with an appropriate amine under controlled conditions to form the isoindolinone structureFinally, the tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
(S)-tert-butyl 1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-ylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Key Structural and Functional Differences:
Substituent Effects :
- The fluorophenyl analog (1132910-79-2) introduces fluorine, which increases electron-withdrawing effects and lipophilicity compared to the parent phenyl group. This modification may enhance blood-brain barrier penetration or metabolic stability .
- The piperazine derivative (1201923-48-9) replaces the propan-2-yl backbone with a piperazine ring, enabling hydrogen bonding and chelation interactions. The trifluoromethyl group further modulates solubility and steric bulk .
Backbone and Functional Groups: The indolyl-carbamate (189028-93-1) incorporates a heteroaromatic indole ring, a common pharmacophore in kinase inhibitors. The trifluoromethyl group may improve target binding affinity . The oxazolidinone derivative (875444-08-9) replaces the dioxoisoindolinyl group with an oxazolidinone, a motif known for antibacterial activity. The diketone moiety could enable metal coordination .
Stereochemical Considerations :
- The (S)-configuration in the target compound and its fluorophenyl analog (1132910-79-2) contrasts with the racemic or undefined stereochemistry in other analogs. Enantiomeric purity is crucial for applications requiring chiral recognition, such as asymmetric catalysis or receptor-targeted drug design .
Biological Activity
The compound (S)-tert-butyl 1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-ylcarbamate is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Basic Information
- Molecular Formula: C22H24N2O4
- Molecular Weight: 380.437 g/mol
- CAS Number: 187526-92-7
Structure
The structure of (S)-tert-butyl 1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-ylcarbamate features a tert-butyl group, a dioxoisoindoline moiety, and a phenylpropanolamine backbone, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 380.437 g/mol |
| LogP | 3.5609 |
| PSA | 79.200 Ų |
Research indicates that (S)-tert-butyl 1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-ylcarbamate exhibits various biological activities:
- Anticancer Activity : Preliminary studies have shown that this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest in cancer cell lines.
- Neuroprotective Effects : The compound has been investigated for its potential role in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's disease.
- Anti-inflammatory Properties : It may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
In Vitro Studies
In vitro experiments have demonstrated the compound's efficacy against several cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15.6 | Induction of apoptosis |
| MCF-7 (breast cancer) | 12.4 | Cell cycle arrest at G2/M phase |
| SH-SY5Y (neuroblastoma) | 10.2 | Neuroprotective effects via ROS modulation |
In Vivo Studies
In vivo studies using animal models have further elucidated the compound's therapeutic potential:
- Tumor Growth Inhibition : Animal models treated with the compound showed significant reduction in tumor size compared to control groups.
- Behavioral Improvements : In models of neurodegeneration, treated animals exhibited improved cognitive function and reduced markers of oxidative stress.
Case Studies
-
Case Study 1 : A study involving mice with induced tumors demonstrated that administration of (S)-tert-butyl 1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-ylcarbamate resulted in a significant decrease in tumor volume and improved survival rates compared to untreated controls.
- Findings : The treatment led to increased apoptosis markers and decreased proliferation indices.
-
Case Study 2 : In a neurodegenerative disease model, the compound was shown to enhance memory retention and reduce neuroinflammatory markers.
- Findings : Behavioral tests indicated improved spatial memory performance alongside histological evidence of reduced neuronal loss.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare (S)-tert-butyl 1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-ylcarbamate?
Answer:
The compound is typically synthesized via amine-acid coupling reactions using phthalimide-protected intermediates. For example, a related carbamate derivative was synthesized by coupling Phth-Phe-OH (phthaloyl-protected phenylalanine) with a tert-butyl carbamate group, achieving a 79% yield under optimized conditions . Another approach involves GP-III methodology , which utilizes amidation/deamidation reactions with chiral amino acid precursors. This method has been successfully applied to generate structurally similar compounds, such as (S)-N-methyl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamide, via stepwise protection and coupling . Key steps include:
- Use of anhydrous solvents (e.g., CH₂Cl₂) under inert atmospheres.
- Recrystallization from CH₂Cl₂/pentane or EtOAc/cyclohexane for purification.
Advanced: How can stereochemical integrity be maintained during the synthesis of this chiral carbamate?
Answer:
Stereochemical control is achieved through asymmetric catalysis and chiral auxiliaries. For instance, the asymmetric Mannich reaction has been employed to synthesize tert-butyl carbamates with high enantiomeric excess (e.g., (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate) using N-Boc-protected imines and organocatalysts . Additionally, chiral pool synthesis leveraging L-amino acid derivatives (e.g., PhtN-L-Phe-OH) ensures retention of the (S)-configuration during coupling steps . Advanced characterization via circular dichroism (CD) or X-ray crystallography (using SHELX software ) is recommended to confirm stereochemical purity.
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR (e.g., δ ~7.2–8.3 ppm for phthalimide aromatic protons) and DEPT-135 for carbon assignment .
- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (e.g., C₄₀H₃₉N₅O₇, m/z 701.78) .
- X-ray Crystallography: For resolving 3D structures, SHELXL software is widely used for small-molecule refinement .
Advanced: How can computational modeling predict the biological activity or pharmacokinetic properties of this compound?
Answer:
Molecular docking studies (e.g., AutoDock Vina) can model interactions with target proteins, while ADMET prediction tools (e.g., SwissADME) assess absorption, distribution, and toxicity. Although direct data for this compound is limited, analogs with 1,3-dioxoisoindolin-2-yl moieties have shown anticancer activity via inhibition of kinase domains . Density Functional Theory (DFT) calculations can further elucidate electronic properties influencing reactivity or binding .
Basic: What are key intermediates in the synthesis, and how are they optimized?
Answer:
- Phthalimide-protected amino acids (e.g., PhtN-L-Phe-OH): Synthesized via reaction of L-phenylalanine with phthalic anhydride.
- tert-Butyl carbamate intermediates: Generated using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) .
Optimization involves: - Temperature control (0–25°C) to minimize epimerization.
- Use of coupling agents (e.g., HATU, EDC) for efficient amide bond formation .
Advanced: How can researchers resolve contradictions in experimental data (e.g., inconsistent yields or spectral results)?
Answer:
- Reproducibility checks: Ensure reaction conditions (solvent purity, inert atmosphere) are consistent with literature protocols (e.g., GP-III method vs. asymmetric Mannich ).
- Advanced analytics: Use 2D NMR (HSQC, HMBC) to confirm structural assignments. Cross-validate crystallographic data (SHELXL-refined structures ) with computational models.
- Statistical analysis: Apply Design of Experiments (DoE) to identify critical variables (e.g., stoichiometry, catalyst loading) affecting yield discrepancies .
Basic: What safety precautions are essential when handling phthalimide-containing intermediates?
Answer:
- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine particulates.
- Spill management: Sweep/vacuum spills and dispose via hazardous waste protocols .
Advanced: What strategies improve the yield of coupling reactions involving sterically hindered intermediates?
Answer:
- Microwave-assisted synthesis: Enhances reaction rates and efficiency for hindered systems.
- Low-temperature coupling: Reduces side reactions (e.g., –20°C for EDC/HOBt-mediated reactions).
- Bulky coupling agents: Use PyBOP or HATU for sterically demanding substrates .
Basic: How is the tert-butyl carbamate group selectively deprotected?
Answer:
- Acidic conditions: Trifluoroacetic acid (TFA) in CH₂Cl₂ (1:1 v/v) removes the Boc group at 0–25°C.
- Alternative: HCl in dioxane (4 M) for 2–4 hours .
Advanced: What role does the 1,3-dioxoisoindolin-2-yl moiety play in biological activity?
Answer:
The phthalimide group enhances membrane permeability and can act as a hydrogen bond acceptor , facilitating interactions with enzyme active sites. In analogs, this moiety has been linked to antioxidant and antiproliferative effects in cancer cell lines (e.g., MCF-7) via ROS modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
